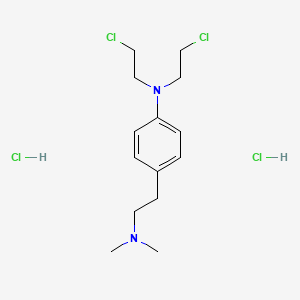
Phenethylamine, p-(bis(2-chloroethyl)amino)-N,N-dimethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB 3039 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a member of the cucurbituril family, which are macrocyclic molecules known for their ability to form stable complexes with various guest molecules. These complexes have applications in areas such as drug delivery, catalysis, and molecular recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CB 3039 typically involves the condensation of glycoluril with formaldehyde under acidic conditions. This reaction forms a macrocyclic structure with a hydrophobic cavity capable of encapsulating guest molecules. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired cucurbituril derivative.
Industrial Production Methods
In an industrial setting, the production of CB 3039 involves scaling up the synthetic route while maintaining stringent control over reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
CB 3039 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cucurbituril ring.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
CB 3039 has a wide range of applications in scientific research:
Chemistry: It is used as a molecular container for studying host-guest chemistry and for catalyzing specific reactions.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in drug delivery and molecular recognition studies.
Medicine: CB 3039 is explored for its potential in targeted drug delivery systems, where it can encapsulate therapeutic agents and release them at specific sites in the body.
Industry: In industrial applications, CB 3039 is used in the development of advanced materials and sensors due to its unique binding properties.
Wirkmechanismus
The mechanism of action of CB 3039 involves its ability to form host-guest complexes with various molecules. The hydrophobic cavity of the cucurbituril ring encapsulates guest molecules, stabilizing them and altering their chemical reactivity. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules, making CB 3039 a valuable tool in drug delivery and catalysis.
Vergleich Mit ähnlichen Verbindungen
CB 3039 is compared with other members of the cucurbituril family, such as CB 6, CB 7, and CB 8. While all these compounds share a similar macrocyclic structure, CB 3039 is unique due to its specific cavity size and binding properties. This uniqueness allows it to form complexes with a different range of guest molecules compared to its analogs.
List of Similar Compounds
- CB 6
- CB 7
- CB 8
These compounds differ in their cavity sizes and the types of guest molecules they can encapsulate, highlighting the versatility and specificity of CB 3039 in various applications.
Eigenschaften
CAS-Nummer |
93720-66-2 |
|---|---|
Molekularformel |
C14H24Cl4N2 |
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-[2-(dimethylamino)ethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H22Cl2N2.2ClH/c1-17(2)10-7-13-3-5-14(6-4-13)18(11-8-15)12-9-16;;/h3-6H,7-12H2,1-2H3;2*1H |
InChI-Schlüssel |
JMGNBZQOJMKPQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC=C(C=C1)N(CCCl)CCCl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



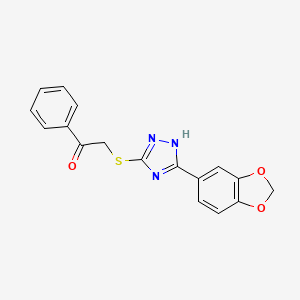
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
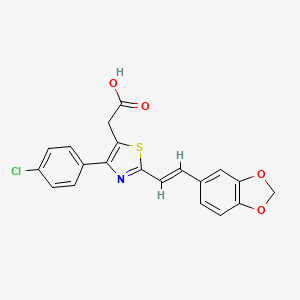
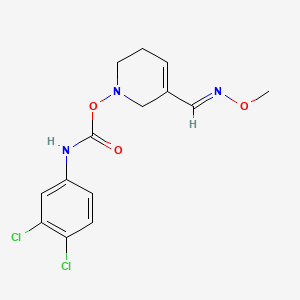
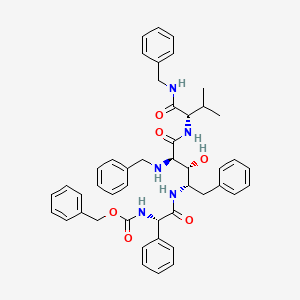
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
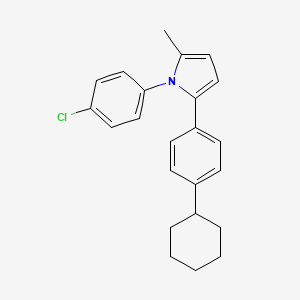
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
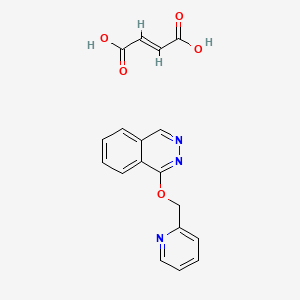
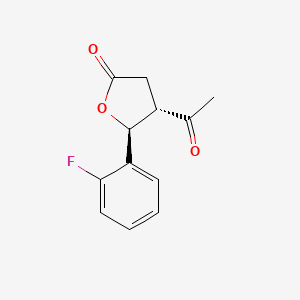
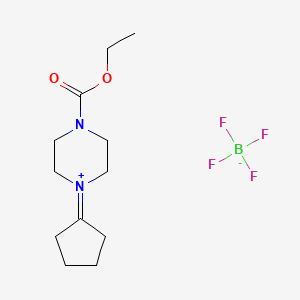
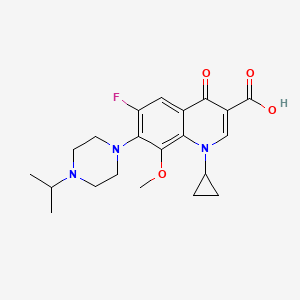
![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)
